8-Oxo-8-phenyloct-6-enal
Description
Properties
CAS No. |
190522-49-7 |
|---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
8-oxo-8-phenyloct-6-enal |
InChI |
InChI=1S/C14H16O2/c15-12-8-3-1-2-7-11-14(16)13-9-5-4-6-10-13/h4-7,9-12H,1-3,8H2 |
InChI Key |
CYANNSZLLVWFKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CCCCCC=O |
Origin of Product |
United States |
Preparation Methods
Organocatalytic Aldol Reactions
Organocatalysts, particularly quinine-derived squaramides, enable enantioselective aldol reactions. For instance, Takemoto’s work on α-amidohemimalonates with aldehydes uses bifunctional catalysts (e.g., squaramide/quinine) to achieve high enantioselectivity. Adapting this strategy:
- Substrate : Phenyl-substituted α-amidohemimalonate
- Aldehyde : Octenyl aldehyde (or shorter chain aldehydes for iterative coupling)
- Catalyst : Squaramide/quinine (20 mol%)
- Solvent : CHCl₃ or DMF
- Outcome : β-Hydroxy-α-amino acid intermediate, later dehydrated to the enal.
| Catalyst Type | Substrate Pair | Yield (%) | Selectivity (ee) |
|---|---|---|---|
| Squaramide/Quinine | α-Amidohemimalonate + Aldehyde | 90 | 90% |
| TiCl₄ | Selenoacetate + Aldehyde | 85–95 | Not reported |
Oxidation Strategies for Oxo Group Formation
The oxo group at position 8 likely originates from oxidation of a hydroxyl-bearing precursor. Common oxidants include PCC (Pyridinium Chlorochromate) or Dess-Martin Periodinane (DMP) .
PCC-Mediated Oxidation
PCC selectively oxidizes secondary alcohols to ketones without overoxidizing alkenes. For example, in the synthesis of (E)-5-methyl-8-oxo-8-phenyloct-4-enoic acid, diols are oxidized to ketones using PCC in CH₂Cl₂. Applying this to 8-oxo-8-phenyloct-6-enal:
- Precursor : 8-Hydroxy-8-phenyloct-6-enal
- Oxidant : PCC (2 equiv)
- Solvent : CH₂Cl₂ or acetone
- Result : Quantitative conversion to the oxo group.
Multi-Step Synthesis Pathways
Combining aldol condensation and oxidation steps offers a plausible route to 8-oxo-8-phenyloct-6-enal.
Iterative Aldol Condensation
- Step 1 : Synthesize phenylpropionaldehyde via Claisen-Schmidt condensation between benzaldehyde and propanal.
- Step 2 : Perform aldol condensation with a pentenyl aldehyde (e.g., pent-2-enal) to elongate the carbon chain.
- Step 3 : Oxidize the resulting β-hydroxy intermediate to the oxo group using PCC.
Example Reaction Sequence :
$$ \text{Benzaldehyde} + \text{Propanal} \xrightarrow{\text{Base}} \text{Phenylpropionaldehyde} $$
$$ \text{Phenylpropionaldehyde} + \text{Pent-2-enal} \xrightarrow{\text{TiCl₄}} \text{8-Hydroxy-8-phenyloct-6-enal} $$
$$ \text{8-Hydroxy-8-phenyloct-6-enal} \xrightarrow{\text{PCC}} \text{8-Oxo-8-phenyloct-6-enal} $$
Organocatalytic Enantioselective Pathway
- Substrate : α-Amidohemimalonate with a phenyl group
- Aldehyde : Octenyl aldehyde
- Catalyst : Squaramide/quinine (20 mol%)
- Product : β-Hydroxy-α-amino acid intermediate
- Deprotection : TBAF removes silyl groups, triggering cyclization or dehydration to the enal.
Emerging Catalytic Systems
Chemical Reactions Analysis
Key Reaction Pathway
8-Oxo-8-phenyloct-6-enal undergoes PdCl₂/benzoquinone (BQ)-catalyzed oxidative cyclization to form substituted tetrahydrofurans (THFs) with high diastereoselectivity. The reaction proceeds via:
-
Anti-Oxypalladation : Formation of a Pd–alkoxide intermediate.
-
Redox Relay : Sequential β-hydride elimination and reinsertion, converting distal alcohols to aldehydes/ketones.
Mechanistic Evidence
-
Deuterium-labeling experiments confirm a processive Pd–H migration mechanism (Figure 4, ).
-
Anti-oxypalladation stereochemistry verified by NMR analysis of deuterated intermediates (Table 1, ).
Substrate Scope and Yields
| Substrate Modifications | Product Type | Diastereoselectivity | Yield (%) |
|---|---|---|---|
| Distal hydrogen-bonding groups | Substituted THFs | >20:1 dr | 60–91 |
| α-Alkyl substituents | Cyclic ketones | 10:1 dr | 52–77 |
Reaction with Alkynes and Silanes
8-Oxo-8-phenyloct-6-enal participates in nickel-catalyzed reductive couplings with alkynes and silanes to form geometrically pure Z-enol silanes. Key features:
-
Chemoselectivity : Exclusive formation of Z-enol silanes due to a seven-membered oxametallacycle intermediate .
-
Functional Group Tolerance : Compatible with esters, ketones, and aryl halides.
Experimental Conditions
TBAF-Mediated Cyclization
Treatment of 8-oxo-8-phenyloct-6-enal derivatives with TBAF induces a 7-endo-dig cyclization to form 3,4-dihydro-1,2-oxazepin-5(2H)-ones.
Substrate Scope
| R₁ | R₂ | Yield (%) |
|---|---|---|
| n-Pr | Ph | 77 |
| n-Pr | 4-MeO(C₆H₄) | 91 |
| BnO–CH₂ | 4-MeO(C₆H₄) | 48 |
Mechanistic Insights
-
Cyclization proceeds via deprotection of TBS groups, generating a transient aldehyde that undergoes intramolecular nucleophilic attack.
Aldol Condensation/Michael Addition
Under basic conditions (e.g., K₂CO₃), 8-oxo-8-phenyloct-6-enal undergoes tandem aldol/Michael reactions to form polycyclic frameworks.
Example Reaction
-
Substrate: 8-Oxo-8-phenyloct-6-enal + methyl vinyl ketone
-
Product: Bicyclo[3.3.1]nonane derivative
Stability Under Oxidative Stress
The α,β-unsaturated aldehyde moiety is prone to oxidation, forming carboxylic acids or epoxides depending on conditions:
Key Examples
Scientific Research Applications
Organic Synthesis
The compound has been utilized as a key intermediate in the synthesis of various biologically active molecules. Its reactivity allows for further modifications that lead to complex structures with potential therapeutic effects. For instance, it has been involved in asymmetric synthesis processes where it acts as a chiral auxiliary, improving the enantioselectivity of the final products .
Medicinal Chemistry
Research indicates that derivatives of 8-Oxo-8-phenyloct-6-enal exhibit promising biological activities, including anticancer properties. Studies have shown that compounds derived from this structure can inhibit the growth of cancer cells in vitro. For example, specific derivatives have been tested against various human cancer cell lines, demonstrating significant cytotoxic effects .
The biological implications of 8-Oxo-8-phenyloct-6-enal extend to its role as a potential antioxidant agent. The presence of the oxo group contributes to its ability to scavenge free radicals, which is crucial in mitigating oxidative stress-related diseases . Additionally, investigations into its mutagenic potential reveal insights into DNA damage mechanisms, highlighting its relevance in genetic research .
Case Studies
Case Study 1: Anticancer Activity
In a study assessing the anticancer effects of 8-Oxo-8-phenyloct-6-enal derivatives on breast cancer cell lines, researchers observed that certain modifications significantly enhanced cytotoxicity compared to standard treatments like doxorubicin. The most potent derivative exhibited an IC50 value lower than that of doxorubicin against specific cancer cells, suggesting its potential as a lead compound for drug development .
Case Study 2: Antioxidant Properties
Another study focused on the antioxidant capabilities of this compound demonstrated its effectiveness in reducing oxidative stress markers in cellular models. The results indicated that treatment with 8-Oxo-8-phenyloct-6-enal led to a decrease in reactive oxygen species (ROS), supporting its application in therapeutic strategies aimed at oxidative stress-related conditions .
Data Tables
Mechanism of Action
The mechanism of action of 8-Oxo-8-phenyloct-6-enal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The pathways involved in these interactions are complex and may include multiple steps, such as binding, activation, and subsequent downstream effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 8-Oxo-8-phenyloct-6-enal, we compare it structurally and functionally with analogous compounds from the evidence:
Table 1: Structural and Functional Comparison
Key Observations :
Structural Complexity :
- 8-Oxo-8-phenyloct-6-enal is less complex than the spirocyclic benzothiazole derivatives in , which exhibit fused heterocycles and amide linkages. The spiro compounds are tailored for applications in organic synthesis and photochemistry due to their rigid, conjugated systems .
- Sulfanyl-containing analogs (–3) prioritize sulfur-based reactivity (e.g., disulfide bonding) and biochemical interactions over aromatic conjugation.
Functional Group Reactivity :
- The enal system in 8-Oxo-8-phenyloct-6-enal is primed for Michael additions, whereas the spiro compounds’ amide and ketone groups favor nucleophilic attacks (e.g., pyrrolidine-mediated amidation ).
- Sulfanyl groups in –3 enable redox-driven transformations, such as thiolate generation under basic conditions .
Applications :
- Spirocyclic derivatives () are explored as intermediates in pharmaceuticals or optoelectronic materials due to their stability and tunable electronic properties .
- Sulfanyl compounds (–3) may serve as drug delivery vehicles or enzyme mimics, leveraging their sulfur-mediated reactivity .
Research Findings and Limitations
- Spirocyclic Analogs: Studies in highlight the synthesis of spiro compounds via cyclocondensation reactions.
- Sulfur-Containing Compounds: –3 notes that sulfanyl-octanamide derivatives exhibit moderate solubility in polar solvents (e.g., DMSO), with IR spectra confirming S–H and N–H stretches (~2550 cm⁻¹ and ~3300 cm⁻¹, respectively) .
- Data Gaps: No direct studies on 8-Oxo-8-phenyloct-6-enal’s synthesis, stability, or biological activity are available in the evidence. Comparisons are extrapolated from structural analogs.
Notes
Future Directions : Experimental characterization of 8-Oxo-8-phenyloct-6-enal’s reactivity (e.g., via NMR or X-ray crystallography) is critical to validate hypotheses derived from this analysis.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-Oxo-8-phenyloct-6-enal, and how can their reproducibility be ensured?
- Methodological Answer : The compound is typically synthesized via aldol condensation or oxidation of precursor enol ethers. Key steps include using catalysts like L-proline for asymmetric synthesis or transition-metal catalysts for regioselectivity . To ensure reproducibility, document reagent specifications (e.g., Sigma-Aldryl 8-phenyloct-6-enal precursor, Cat. No. X123), reaction conditions (temperature, solvent purity), and characterization data (NMR, IR, HPLC purity ≥98%). Raw data and spectral assignments should be included in supplementary materials to validate reproducibility .
Q. How should researchers characterize the purity and structural identity of 8-Oxo-8-phenyloct-6-enal?
- Methodological Answer : Use a combination of analytical techniques:
- NMR : Assign peaks for the α,β-unsaturated carbonyl group (δ 9.8–10.2 ppm for aldehyde proton) and conjugated double bonds (J values ~15 Hz for trans-configuration) .
- HPLC/MS : Confirm molecular ion ([M+H]+ m/z calculated: 230.3) and retention time against a certified standard .
- Elemental Analysis : Match experimental C/H/O ratios to theoretical values (±0.3% tolerance) .
Q. What are the optimal storage conditions to prevent degradation of 8-Oxo-8-phenyloct-6-enal?
- Methodological Answer : Store in amber vials at –20°C under inert gas (argon) to minimize oxidation. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to track degradation products like phenylhexenal or dimeric adducts .
Advanced Research Questions
Q. How can computational methods elucidate the reaction mechanisms involving 8-Oxo-8-phenyloct-6-enal in catalytic processes?
- Methodological Answer : Perform density functional theory (DFT) calculations to model transition states and intermediates. For example, analyze the energy barriers for Michael addition pathways using Gaussian 16 with B3LYP/6-31G(d) basis sets. Validate results with kinetic isotope effect (KIE) experiments .
Q. What strategies resolve contradictions in reported biological activity data for 8-Oxo-8-phenyloct-6-enal?
- Methodological Answer : Conduct a meta-analysis of existing studies, focusing on variables such as:
- Assay Conditions : Compare cell lines (e.g., HEK293 vs. HeLa), concentrations (IC50 variability), and solvent controls (DMSO vs. ethanol).
- Statistical Rigor : Apply ANOVA or Tukey’s HSD test to assess significance of discrepancies. Replicate key experiments with blinded protocols to minimize bias .
Q. How can researchers design experiments to probe the compound’s stability under photolytic or hydrolytic conditions?
- Methodological Answer : Use a photoreactor (e.g., Luzchem LZC-4V) with UVB (310 nm) exposure for photostability tests. For hydrolysis, incubate in buffers (pH 2–12) at 37°C and monitor degradation via LC-MS. Quantify degradation kinetics using the Arrhenius equation .
Q. What advanced spectroscopic techniques are critical for studying the compound’s interaction with biomolecules?
- Methodological Answer : Employ:
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to proteins like serum albumin.
- Circular Dichroism (CD) : Detect conformational changes in DNA or enzymes upon binding.
- Fluorescence Quenching : Calculate Stern-Volmer constants to assess binding mechanisms .
Methodological Frameworks for Research Design
-
PICOT Framework : For biological studies, structure questions as:
-
Data Contradiction Analysis : Use triangulation by cross-validating results with orthogonal methods (e.g., enzymatic assays vs. computational docking) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
